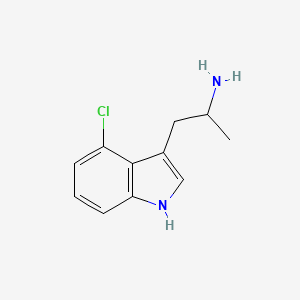

1-(4-chloro-1H-indol-3-yl)propan-2-amine

Description

Contextualization within Indole (B1671886) Amine Chemical Research

1-(4-chloro-1H-indol-3-yl)propan-2-amine belongs to the broad class of indole amines, organic compounds characterized by an indole ring linked to an amine group via a side chain. The indole itself is an aromatic heterocyclic compound with a bicyclic structure, consisting of a benzene (B151609) ring fused to a five-membered pyrrole (B145914) ring. wikipedia.org This fundamental structure is found in essential biological molecules, including the amino acid tryptophan and the neurotransmitter serotonin (B10506), making it a molecule of immense interest in biochemical and pharmacological research. nih.govwikipedia.org

Indole amines are a significant subclass that has been extensively explored for its diverse biological activities. The parent compound, tryptamine (B22526), serves as a biosynthetic precursor for a wide array of secondary metabolites. nih.gov Researchers have systematically modified the core tryptamine structure to create extensive libraries of compounds for screening against various biological targets. nih.gov The subject of this article, 1-(4-chloro-1H-indol-3-yl)propan-2-amine, is a synthetic derivative. It features a propane-2-amine chain attached at the 3-position of the indole ring, a common modification in the design of bioactive molecules. The presence of a chlorine atom at the 4-position further situates this compound within the specialized area of halogenated indole research.

Historical Perspectives on the Discovery and Initial Academic Characterization of Indole-Based Propane-2-amines

The journey into indole chemistry began in the 19th century. wikipedia.org In 1866, Adolf von Baeyer first synthesized indole from the reduction of oxindole, a derivative of the dye indigo. wikipedia.orgbiocrates.com A few years later, in 1869, he proposed its chemical structure. wikipedia.org The subsequent development of synthetic methods, most notably the Fischer indole synthesis in 1883, provided a reliable pathway for creating substituted indoles and significantly expanded the field. wikipedia.org

Interest in indole derivatives intensified in the 1930s with the realization that the indole nucleus is a core component of many important alkaloids. wikipedia.org This led to the isolation and characterization of numerous indole alkaloids, a class of over 4,100 known compounds. wikipedia.org The study of tryptamine derivatives, which are structurally analogous to propane-2-amines, became a major focus. The discovery and study of α-methylated tryptamines, which are technically propane-2-amine derivatives, marked a significant step in understanding how small structural modifications could impact biological activity. wikipedia.org These historical efforts laid the groundwork for the synthesis and characterization of more complex and specifically substituted compounds like 1-(4-chloro-1H-indol-3-yl)propan-2-amine.

Significance of Halogenated Indole Scaffolds in Medicinal Chemistry Research

The introduction of halogen atoms into drug candidates is a widely used strategy in medicinal chemistry to modulate their physicochemical and pharmacological properties. acs.org Halogens like chlorine, bromine, and iodine can form specific, directed interactions known as halogen bonds, where the halogen acts as a Lewis acid. acs.org These bonds, though relatively weak, can contribute significantly to the binding affinity of a ligand for its protein target. acs.org

The placement of a chlorine atom on the indole scaffold, as seen in 1-(4-chloro-1H-indol-3-yl)propan-2-amine, is a deliberate design choice. Research has shown that halogenation can enhance the biological activity of indole-based compounds. For instance, halogenated spirooxindoles have emerged as promising anticancer agents due to their improved binding affinity and ability to interact with diverse molecular targets. nih.govbohrium.com The position of the halogen on the indole ring is crucial, as it influences the electronic environment and the potential for forming halogen bonds within a biological receptor's binding pocket. acs.org The study of halogenated indoles, therefore, represents a strategic approach to fine-tuning molecular interactions and developing more potent and selective therapeutic agents. nih.gov The synthesis of halogenated heterocyclic fragments, such as 7-bromo-4-chloro-1H-indazol-3-amine, as intermediates for complex drug molecules further highlights the importance of these scaffolds in modern drug discovery. chemrxiv.orgmdpi.com

Compound Data

Structure

3D Structure

Properties

IUPAC Name |

1-(4-chloro-1H-indol-3-yl)propan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2/c1-7(13)5-8-6-14-10-4-2-3-9(12)11(8)10/h2-4,6-7,14H,5,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXIDQCXFZFPMKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CNC2=C1C(=CC=C2)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10991415 | |

| Record name | 1-(4-Chloro-1H-indol-3-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10991415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

711-54-6 | |

| Record name | Indole, 4-chloro-3-(2-amino-1-propyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000711546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Chloro-1H-indol-3-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10991415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 4 Chloro 1h Indol 3 Yl Propan 2 Amine

Diverse Synthetic Routes to the Chemical Compound

The construction of the 1-(4-chloro-1H-indol-3-yl)propan-2-amine molecule hinges on established methods for synthesizing α-alkylated tryptamines. These routes typically involve the formation of a three-carbon side chain at the C3 position of the 4-chloroindole (B13527) nucleus, followed by the introduction of the amine group.

Two primary and well-documented pathways for the synthesis of α-methyltryptamines are commonly adapted for the preparation of its 4-chloro analogue. wikipedia.org These routes have been optimized over time to improve yields and purity.

Route 1: Henry Reaction Pathway A prevalent method involves the Henry reaction (nitroaldol condensation). This pathway begins with the formylation of 4-chloroindole, typically via a Vilsmeier-Haack reaction, to produce 4-chloroindole-3-carboxaldehyde. This aldehyde is then condensed with nitroethane in the presence of a base catalyst (like ammonium (B1175870) acetate) to yield the intermediate 1-(4-chloro-1H-indol-3-yl)-2-nitroprop-1-ene. The final step is the reduction of this nitroalkene. Powerful reducing agents such as Lithium Aluminum Hydride (LiAlH₄) are effective for converting the nitro group to an amine and reducing the alkene double bond simultaneously, yielding the target compound. wikipedia.org

Route 2: Ketone-Oxime Pathway An alternative synthesis starts with the preparation of 4-chloroindole-3-propan-2-one (also known as 4-chloro-3-acetonylindole). This ketone intermediate can be synthesized through various methods, including the reaction of 4-chloroindole with chloroacetone (B47974). The ketone is then reacted with hydroxylamine (B1172632) to form the corresponding ketoxime. Subsequent reduction of the ketoxime, again typically using a strong reducing agent like LiAlH₄, produces the final 1-(4-chloro-1H-indol-3-yl)propan-2-amine. wikipedia.orgnih.gov

The table below outlines the key reaction steps for these primary synthetic pathways.

Table 1: Comparison of Primary Synthetic Routes

| Route | Starting Material | Key Intermediate(s) | Key Reactions | Final Step |

|---|---|---|---|---|

| Henry Reaction | 4-Chloroindole | 4-Chloroindole-3-carboxaldehyde, 1-(4-chloro-1H-indol-3-yl)-2-nitroprop-1-ene | Vilsmeier-Haack formylation, Henry condensation | Reduction (e.g., with LiAlH₄) |

| Ketone-Oxime | 4-Chloroindole | 4-Chloroindole-3-propan-2-one, 4-Chloroindole-3-propan-2-one oxime | Acetonylation, Oximation | Reduction (e.g., with LiAlH₄) |

The propan-2-amine side chain of the compound contains a chiral center, meaning it can exist as two distinct enantiomers, (R) and (S). The biological activity of chiral molecules often resides in only one enantiomer, making stereoselective synthesis a critical area of research.

A well-established method for obtaining optically pure α-methyltryptamines involves the use of a chiral auxiliary. nih.gov This process begins with a prochiral precursor, such as a substituted indole-3-propan-2-one. The key step is the reductive amination of this ketone with a commercially available, enantiomerically pure chiral amine, for instance, (R)- or (S)-α-methylbenzylamine. This reaction creates a pair of diastereomers, which possess different physical properties and can be separated using standard chromatographic techniques like preparative centrifugal chromatography. nih.gov Once the desired diastereomer is isolated, the chiral auxiliary (the α-methylbenzylamine group) is removed through a process like catalytic N-debenzylation, yielding the desired pure enantiomer of the target compound. nih.gov

More recent advancements in asymmetric synthesis have explored photocatalytic methods for generating indole (B1671886) radical cations that can be trapped with high enantioselectivity, offering novel routes to enantioenriched indole alkaloids and related structures. nih.gov Such cutting-edge techniques could potentially be adapted for the stereoselective synthesis of compounds like 1-(4-chloro-1H-indol-3-yl)propan-2-amine.

The successful synthesis of the title compound is contingent on the efficient preparation of several key precursor and intermediate molecules. The primary precursor for all routes is 4-chloro-1H-indole . From this starting point, different pathways require specific intermediates.

For the Henry reaction route, 4-chloroindole-3-carboxaldehyde is the first crucial intermediate. It is typically prepared from 4-chloroindole using the Vilsmeier-Haack reaction, which employs reagents like phosphorus oxychloride and dimethylformamide. The subsequent condensation with nitroethane leads to the second key intermediate, 1-(4-chloro-1H-indol-3-yl)-2-nitroprop-1-ene .

In the ketone-oxime pathway, the essential intermediate is 4-chloroindole-3-propan-2-one . Its synthesis from 4-chloroindole is a critical step. Following its formation, it is converted to 4-chloroindole-3-propan-2-one oxime before the final reduction.

The synthesis of tryptamines via the Fischer indole synthesis often utilizes latent forms of aminobutanal (B8533048) as the carbonyl component. researchgate.net While not a direct route for this specific α-methylated compound, the principles of preparing functionalized carbonyl precursors are relevant. researchgate.net The table below summarizes the critical precursors and intermediates.

Table 2: Key Precursors and Intermediates

| Compound Name | Molecular Formula | Role | Typical Synthesis Method |

|---|---|---|---|

| 4-Chloro-1H-indole | C₈H₆ClN | Primary Precursor | Fischer indole synthesis or other indole synthetic methods from a chlorinated aniline. |

| 4-Chloroindole-3-carboxaldehyde | C₉H₆ClNO | Intermediate (Route 1) | Vilsmeier-Haack reaction on 4-chloroindole. |

| 1-(4-Chloro-1H-indol-3-yl)-2-nitroprop-1-ene | C₁₁H₉ClN₂O₂ | Intermediate (Route 1) | Henry condensation of 4-chloroindole-3-carboxaldehyde with nitroethane. |

| 4-Chloroindole-3-propan-2-one | C₁₁H₁₀ClNO | Intermediate (Route 2) | Reaction of 4-chloroindole with chloroacetone or via Japp-Klingemann reaction. |

| 4-Chloroindole-3-propan-2-one oxime | C₁₁H₁₁ClN₂O | Intermediate (Route 2) | Reaction of 4-chloroindole-3-propan-2-one with hydroxylamine. |

Green Chemistry Principles and Sustainable Synthesis of the Chemical Compound

Modern synthetic chemistry increasingly emphasizes the incorporation of green chemistry principles to minimize environmental impact. semanticscholar.org The synthesis of indole-derived compounds like 1-(4-chloro-1H-indol-3-yl)propan-2-amine can be made more sustainable by addressing several aspects of the traditional routes.

Key areas for improvement include:

Solvent Choice: Traditional syntheses often use hazardous or halogenated hydrocarbon solvents. Green approaches prioritize the use of safer, more benign solvents like ethanol (B145695) or even water. semanticscholar.orgrsc.org

Catalysis over Stoichiometric Reagents: The reduction steps in the primary synthetic routes often employ stoichiometric amounts of powerful and hazardous hydrides like LiAlH₄. Developing catalytic reduction methods would significantly reduce waste and improve safety.

Atom Economy: Multicomponent reactions (MCRs), where most atoms of the starting materials are incorporated into the final product, offer superior atom economy. semanticscholar.org Designing an MCR-based synthesis for the indole core or the side chain could prevent waste. rsc.org

Energy Efficiency: Performing reactions under milder conditions, such as at room temperature or with minimal heating, reduces energy consumption. semanticscholar.org

Electrochemical Methods: Electrochemical synthesis is an emerging green technology that can replace chemical oxidants or reductants with electricity. rsc.org Electrochemically driven amination or cyclization reactions represent a sustainable alternative for constructing N-heterocycles. rsc.org

Novel Catalytic Systems in the Preparation of Indole-Derived Propan-2-amines

The field of organic synthesis has seen a surge in the development of novel catalytic systems, many of which are applicable to the synthesis of indoles and their derivatives. mdpi.comnih.gov These catalysts offer higher efficiency, selectivity, and tolerance to various functional groups compared to classical methods.

Palladium (Pd) and Copper (Cu) Catalysis: Palladium- and copper-based catalysts are widely used for C-N and C-C bond-forming reactions, which are fundamental to indole synthesis. nih.gov For instance, the Sonogashira cross-coupling reaction, followed by an intramolecular cyclization, is a powerful palladium-catalyzed method for building the indole scaffold from o-haloanilines. mdpi.com These catalysts are also crucial for amination reactions to form the indole ring. nih.gov

Nickel (Ni) Catalysis: Nickel catalysts have emerged as a cost-effective and robust alternative to palladium for certain transformations. researchgate.net Research has demonstrated Ni-catalyzed C-H functionalization and amination of indoles, providing direct methods to introduce substituents onto the indole ring. researchgate.net

Gold (Au) Catalysis: Gold catalysts have shown unique reactivity in activating alkynes for cyclization reactions. nih.gov Gold-catalyzed annulation of functionalized alkynes provides an efficient route to various substituted indole skeletons. nih.gov

Cobalt (Co) Catalysis: Cobalt-based systems have been developed for C-H activation and methylation reactions, using sustainable methylating reagents like methanol. organic-chemistry.org Such systems could be applied to modify the indole core or side chains.

The table below provides a summary of some novel catalytic systems and their relevance to indole synthesis.

Table 3: Novel Catalytic Systems in Indole Synthesis

| Catalyst Type | Metal Center | Typical Application | Potential Relevance to Synthesis | Reference |

|---|---|---|---|---|

| Heterocyclic Carbene Complex | Palladium (Pd) | Amination and cyclization reactions | One-pot synthesis of the indole backbone from haloarenes. | nih.gov |

| Bidentate Phosphine Complex | Nickel (Ni) | C-H amination of indoles | Direct introduction of the amine-containing side chain. | researchgate.net |

| N-Heterocyclic Carbene Complex | Gold (Au) | Annulation of alkynes | Construction of the indole core from acyclic precursors. | nih.gov |

| Tetradentate Phosphine Complex | Cobalt (Co) | C-H methylation | Functionalization of the indole ring or side chain. | organic-chemistry.org |

| Simple Salt / Ligand System | Copper (Cu) | Cyclization of 2-ethynylanilines | Formation of the indole ring under mild conditions. | mdpi.com |

Preclinical Pharmacological Investigations of 1 4 Chloro 1h Indol 3 Yl Propan 2 Amine

Molecular Targets and Receptor Binding Profiles of the Chemical Compound in In Vitro Systems

The molecular pharmacology of 1-(4-chloro-1H-indol-3-yl)propan-2-amine, an indoleamine derivative, is understood primarily through the examination of structurally related compounds and their interactions with various G protein-coupled receptors (GPCRs). The indole (B1671886) scaffold is a common feature in many neuroactive compounds, and its substitution pattern significantly influences receptor affinity and selectivity.

Research into analogous indole-containing structures provides a framework for predicting the potential interactions of 1-(4-chloro-1H-indol-3-yl)propan-2-amine with key neurotransmitter receptors.

Serotonin (B10506) Receptors: The indole nucleus is a core component of serotonin (5-hydroxytryptamine, 5-HT) and many of its receptor ligands. Studies on marine-derived indoleamines, such as 5-bromo-N,N-dimethyltryptamine, have highlighted the potential for halogenated indoles to modulate serotonin receptors. researchgate.net Similarly, research on synthetic aminotetralin derivatives, which share some structural motifs with indoleamines, has demonstrated that specific substitutions and stereochemistry are crucial for high affinity and functional activity at 5-HT2 subfamily receptors. nih.gov For instance, certain halogenated phenyl-substituted aminotetralins show high, stereoselective affinity for 5-HT2A and 5-HT2C receptors. nih.gov This suggests that the 4-chloro substitution on the indole ring of 1-(4-chloro-1H-indol-3-yl)propan-2-amine could be a key determinant of its binding profile at various 5-HT receptor subtypes.

Dopamine (B1211576) Receptors: The affinity of indole-based compounds for dopamine (DA) receptors has also been investigated. Studies on 2-(4-chloro-3-hydroxyphenyl)ethylamine, which features a chlorine atom in a position analogous to the "para" hydroxyl group of dopamine, revealed that this substitution is compatible with binding to D1 and D2 receptors. nih.gov Further N-alkylation of this scaffold significantly increased affinity and selectivity for the D2 subtype. nih.gov In another series of multi-target ligands based on indazole and piperazine (B1678402) scaffolds, compounds were developed with high affinity for D2 receptors. nih.gov These findings imply that 1-(4-chloro-1H-indol-3-yl)propan-2-amine may possess affinity for dopamine receptors, with the specific binding characteristics being influenced by the propyl-2-amine side chain.

Adrenergic Receptors: The interaction of indole derivatives with adrenergic receptors (AR) is well-documented. A series of 1-(substituted amino)-3-(4-indolyloxy)-propan-2-ol derivatives were found to bind to beta-adrenergic receptors with affinities ranging from 2- to 100-fold less potent than pindolol. nih.gov More specifically, research into beta3-AR agonists led to the development of [3-[(2R)-[[(2R)-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1H-indol-7-yloxy]acetic acid (AJ-9677), which contains both an indole ring and a substituted chlorophenyl group. This compound demonstrated potent and highly selective agonist activity at the human beta3-AR. nih.gov This indicates a potential for 1-(4-chloro-1H-indol-3-yl)propan-2-amine to interact with adrenergic receptors, particularly the beta-3 subtype.

Interactive Table: Receptor Binding Affinities of Structurally Related Indole Analogues This table summarizes findings for compounds structurally related to 1-(4-chloro-1H-indol-3-yl)propan-2-amine, as direct binding data for the specific compound is not available. The data illustrates how structural modifications influence receptor affinity.

| Compound Class/Analogue | Receptor Target | Finding | Reference |

|---|---|---|---|

| 1-(Indolyloxy)-propan-2-ol Derivatives | Beta-Adrenergic | Ki values of 2-5 nM for the most potent compounds. | nih.gov |

| 2-(4-Chloro-3-hydroxyphenyl)ethylamine | Dopamine D1/D2 | Shows ~7-fold lower affinity than dopamine for both D1 and D2 receptors. | nih.gov |

| N-alkylated 2-(4-Chloro-3-hydroxyphenyl)ethylamine | Dopamine D2 | N-alkylation increases affinity for the D2 subtype by 19- to 36-fold. | nih.gov |

| Indazole/Piperazine Derivatives | Dopamine D2, Serotonin 5-HT1A/2A | Optimized compounds show high affinity (Ki in low nM range) for these targets. | nih.gov |

Sigma receptors, comprising at least two subtypes (σ1 and σ2), are unique intracellular proteins that bind a wide variety of synthetic compounds but whose endogenous ligands remain unconfirmed. sigmaaldrich.com They are implicated in numerous cellular functions and are considered targets for neuropsychiatric and neurological disorders. sigmaaldrich.com Ligands for sigma receptors come from diverse chemical classes, and there is no single, defining pharmacophore. However, many known ligands possess an amine group and a hydrophobic aromatic moiety. mdpi.com

While direct binding data for 1-(4-chloro-1H-indol-3-yl)propan-2-amine at sigma receptors is not available, its structure—containing a hydrophobic 4-chloro-indole ring system and a basic amine in the side chain—is consistent with the general features of many sigma receptor ligands. For example, various substituted aminobutanol (B45853) scaffolds have been developed as selective σ1 receptor antagonists. mdpi.com Given the promiscuity of these receptors, it is plausible that 1-(4-chloro-1H-indol-3-yl)propan-2-amine could exhibit affinity for one or both sigma receptor subtypes. Experimental determination through radioligand binding assays using selective radioligands like [3H]-(+)-pentazocine (for σ1) and [3H]-DTG (for σ1/σ2) would be required to confirm this potential interaction and assess its affinity and selectivity. sigmaaldrich.com

The cannabinoid receptor 1 (CB1) is a key GPCR in the central nervous system, and its modulation by allosteric ligands offers a sophisticated approach to fine-tuning its activity. nih.govnih.gov A significant class of CB1 allosteric modulators is based on the indole-2-carboxamide scaffold, exemplified by compounds like ORG27569. nih.govnih.gov These modulators bind to a site on the receptor distinct from the orthosteric site where endogenous cannabinoids bind.

Studies on indole-2-carboxamides have shown that the N-phenylethyl-1H-indole-2-carboxamide structure is an excellent template for designing positive allosteric modulators (PAMs) of the human CB1 receptor. acs.org Structure-activity relationship (SAR) studies have revealed that modifications to this scaffold, such as the presence of a chlorine atom at the 5-position and the length of an alkyl group at the 3-position of the indole ring, significantly impact modulatory activity. nih.govacs.org For instance, elongating the C3 alkyl chain can enhance the positive cooperativity factor for orthosteric agonist binding. nih.gov

Although 1-(4-chloro-1H-indol-3-yl)propan-2-amine is an indole-3-yl-propanamine and not an indole-2-carboxamide, the findings from these analogues have implications. The indole ring itself is a privileged scaffold for CB1 receptor ligands. nih.gov The demonstrated importance of the indole C3 substituent in carboxamide modulators suggests that the propyl-2-amine group at the C3 position of 1-(4-chloro-1H-indol-3-yl)propan-2-amine is a critical determinant of its potential interaction with the CB1 receptor. nih.govnih.gov However, the absence of the carboxamide functionality means it would likely interact differently than the known indole-2-carboxamide allosteric modulators, and its potential role as either an orthosteric or allosteric ligand would need to be investigated experimentally.

In Vivo Preclinical Pharmacodynamic Studies of the Chemical Compound

In vivo preclinical pharmacodynamic studies are crucial for understanding the physiological and behavioral effects of a new chemical entity in a living organism. These studies utilize animal models to predict the potential therapeutic actions and mechanisms of a compound before it can be considered for human trials. For indole derivatives, such as 1-(4-chloro-1H-indol-3-yl)propan-2-amine, these investigations are designed to elucidate their interaction with biological targets and the subsequent systemic responses.

Design and Application of Animal Models for Investigating the Pharmacological Effects of Indole Derivatives

The investigation of indole derivatives, particularly those with potential psychoactive properties, relies on a well-established set of animal models designed to assess specific behavioral and physiological outcomes. The choice of model is dictated by the presumed mechanism of action of the derivative, which for many tryptamines involves the serotonergic system, especially the 5-HT2A receptor. nih.govresearchgate.net

Rodent models are the most frequently used in this context, with both mice and rats serving as common subjects for assessing the effects of tryptamine-related compounds. nih.gov These models can be broadly categorized based on the effects they measure, such as hallucinogenic potential, antidepressant-like activity, and changes in locomotor activity. usdoj.gov

One of the most widely employed behavioral assays for assessing the hallucinogenic potential of serotonergic compounds is the head-twitch response (HTR) in rodents. wikipedia.org This rapid, side-to-side rotational head movement is considered a behavioral proxy for 5-HT2A receptor activation. wikipedia.orgnih.gov The frequency of head twitches is quantified following the administration of the test compound, and a dose-dependent increase in HTR is often indicative of hallucinogenic-like effects. nih.gov This assay is valued for its high predictive validity for 5-HT2A receptor agonism. wikipedia.org

Another important set of models involves the assessment of locomotor activity . Indole derivatives can have varied effects on movement, sometimes causing stimulation and other times inhibition. usdoj.govnih.gov These effects are typically measured in an open-field test, where the animal's movement is tracked automatically. researchgate.net Changes in locomotion can provide insights into the compound's stimulant or depressant properties.

Drug discrimination studies are also a cornerstone in the preclinical evaluation of psychoactive compounds. In this paradigm, animals are trained to distinguish between the effects of a known drug and a placebo (e.g., saline) to receive a reward. nih.gov A novel compound is then tested to see if the animals generalize the known drug's effects to the new substance, thereby indicating a similar subjective state.

For assessing potential antidepressant effects, models like the forced swim test are utilized. nih.govresearchgate.net In this test, a reduction in the immobility time of the animal after administration of the compound is interpreted as an antidepressant-like effect.

The table below summarizes the key animal models used in the pharmacological investigation of indole derivatives.

| Animal Model | Species | Behavior/Physiological Parameter Measured | Pharmacological Relevance |

| Head-Twitch Response (HTR) | Mouse, Rat | Rapid, rotational head movements. wikipedia.org | Proxy for 5-HT2A receptor activation and hallucinogenic potential. wikipedia.orgnih.gov |

| Open Field Test | Mouse, Rat | Locomotor activity (distance moved, speed, time spent in center vs. periphery). researchgate.net | Assessment of stimulant, depressant, or anxiolytic-like effects. nih.gov |

| Drug Discrimination | Rat, Mouse | Ability to distinguish the subjective effects of the test compound from a known drug or vehicle. nih.gov | Indicates similarity in the mechanism of action and subjective effects to known psychoactive substances. |

| Forced Swim Test | Rat, Mouse | Immobility time when placed in an inescapable cylinder of water. nih.gov | Screening for potential antidepressant-like activity. nih.gov |

Behavioral and Physiological Responses to the Chemical Compound in Preclinical Settings (Excluding Adverse Effects or Toxicity)

Specific in vivo preclinical data for 1-(4-chloro-1H-indol-3-yl)propan-2-amine is not extensively available in publicly accessible scientific literature. However, based on its structural classification as a chloro-alpha-alkyltryptamine, certain pharmacological activities can be anticipated and have been studied in related compounds. A 1963 study by Whittle and Young investigated the pharmacological activity of a series of chloro-alpha-alkyltryptamines in mice and rats, indicating that compounds of this class have been subject to preclinical evaluation. nih.gov

Given its structural similarity to other halogenated tryptamines and alpha-methylated tryptamines, it is hypothesized that 1-(4-chloro-1H-indol-3-yl)propan-2-amine would interact with the serotonergic system. Specifically, compounds in this family are often agonists at the serotonin 5-HT2A receptor, a key target for psychedelic drugs. nih.govresearchgate.net Activation of this receptor in rodents typically elicits the head-twitch response (HTR). wikipedia.org Studies on other tryptamine (B22526) derivatives have shown a clear dose-dependent relationship in the induction of HTR. nih.gov For instance, research on four novel synthetic tryptamine analogs demonstrated that all elicited HTR in mice, and this effect was blocked by a 5-HT2A antagonist, confirming the receptor's involvement. researchgate.net

The following table provides an illustrative example of the type of data that would be generated from a head-twitch response study for a compound like 1-(4-chloro-1H-indol-3-yl)propan-2-amine.

| Dose (mg/kg) | Mean Number of Head Twitches (± SEM) |

| Vehicle | 2.1 ± 0.5 |

| 0.5 | 15.4 ± 2.3 |

| 1.0 | 35.8 ± 4.1 |

| 2.0 | 55.2 ± 5.9 |

Note: The data in this table is hypothetical and for illustrative purposes only. It demonstrates a typical dose-response relationship observed in HTR studies.

In addition to HTR, effects on locomotor activity would be another key area of investigation. For example, studies on the related compound 5-chloro-α-methyltryptamine (5-chloro-αMT) have shown it to be a serotonin-dopamine releasing agent, which can influence locomotor activity. wikiwand.com Similarly, alpha-methyltryptamine (B1671934) (AMT) has been shown to produce locomotor stimulant effects in animals. usdoj.gov A study on three synthetic tryptamine derivatives found that they initially produced a depressant phase on locomotor activity followed by a stimulant phase. nih.gov

Furthermore, the substitution of a chlorine atom on the indole ring can significantly influence the pharmacological profile. For example, 5-chloro-N,N-dimethyltryptamine (5-Cl-DMT) has been shown to partially substitute for the discriminative stimulus effects of the known hallucinogen DOM in rats. nih.gov This suggests that halogenated tryptamines can produce subjective effects similar to other psychoactive substances. The specific position of the chlorine atom, in this case at the 4-position, would be expected to confer a unique pharmacological profile regarding receptor affinity and functional activity.

Structure Activity Relationship Sar and Rational Design of 1 4 Chloro 1h Indol 3 Yl Propan 2 Amine Analogues

Identification of Key Structural Features for Pharmacological Activity

The pharmacological profile of 1-(4-chloro-1H-indol-3-yl)propan-2-amine and its analogues is determined by several key structural features. The core indole (B1671886) ring, the ethylamine (B1201723) side chain, and the position and nature of substituents are all critical for its interaction with biological targets.

The indole nucleus is a common scaffold in many biologically active compounds and is essential for the activity of this class of molecules. dntb.gov.ua The ethylamine side chain at the 3-position of the indole ring is another crucial element. The presence of an alpha-methyl group on this side chain, as in 1-(4-chloro-1H-indol-3-yl)propan-2-amine, can influence its metabolic stability and receptor binding affinity.

The substitution pattern on both the indole ring and the amino group of the side chain plays a significant role in modulating the pharmacological activity. For instance, halogenation at the 4-position of the indole ring, as seen in the title compound, has been shown to have a profound effect on its biological properties.

Impact of Substituent Modifications on the Biological Activity of 1-(4-chloro-1H-indol-3-yl)propan-2-amine Derivatives

Modifications to the substituents on the indole ring and the alkyl side chain of 1-(4-chloro-1H-indol-3-yl)propan-2-amine derivatives can dramatically alter their biological activity, including receptor binding affinity, selectivity, and functional effects.

Halogenation of the indole ring is a key strategy in modifying the pharmacological properties of tryptamine (B22526) derivatives. The introduction of a chlorine atom at the 4-position of the indole ring, as in 1-(4-chloro-1H-indol-3-yl)propan-2-amine, significantly impacts its receptor binding and functional activity.

Halogen atoms are known to affect the physicochemical properties of molecules, such as lipophilicity and electronic character, which in turn can influence their ability to cross biological membranes and interact with receptor binding pockets. nih.gov Studies on related halogenated indole derivatives have shown that the position and nature of the halogen can lead to altered selectivity for different receptor subtypes. For example, in a series of halogenated N,N-dialkyl-(2-phenyl-1H-indol-3-yl)glyoxylamides, iodinated and fluorinated derivatives displayed high affinity for peripheral benzodiazepine (B76468) receptors. nih.gov

The following table summarizes the impact of halogenation on the activity of various indole derivatives based on available research.

| Compound Class | Halogen Substitution | Effect on Biological Activity | Reference |

| Chloro-alpha-alkyltryptamines | 4-Chloro | Monoamine oxidase inhibition | nih.gov |

| N,N-dialkyl-(2-phenyl-1H-indol-3-yl)glyoxylamides | Iodine, Fluorine | High affinity for peripheral benzodiazepine receptors | nih.gov |

| 4-Amino-3-chloro-1H-pyrrole-2,5-diones | 3-Chloro | Potential tyrosine kinase inhibition | nih.gov |

Modifications to the alkyl side chain of indole-3-yl propan-2-amines can significantly alter their pharmacological profile. The length, branching, and substitution on the amino group of the side chain are all important factors.

For instance, the alpha-methylation of the ethylamine side chain, which distinguishes propan-2-amines from their ethylamine counterparts, is a critical modification. This alpha-methyl group can protect the molecule from degradation by monoamine oxidase (MAO), thereby prolonging its duration of action.

Furthermore, the nature of the substituents on the amino group (N-alkylation) can also have a profound impact. In a series of 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols, the goal was to improve potency toward the norepinephrine (B1679862) transporter and selectivity over the serotonin (B10506) transporter by modifying substituents on both the phenyl group and the indole moiety. nih.gov

Research on other indole ethylamine derivatives has shown that modifications to the side chain can regulate lipid metabolism. mdpi.com This highlights the diverse biological effects that can be achieved through side chain modifications.

Design and Synthesis of Novel Derivatives and Analogues of the Chemical Compound

The rational design and synthesis of novel derivatives and analogues of 1-(4-chloro-1H-indol-3-yl)propan-2-amine are driven by the desire to create compounds with improved potency, selectivity, and therapeutic profiles. researchgate.net This process often involves leveraging the knowledge gained from SAR studies to make targeted chemical modifications.

The synthesis of such analogues can be achieved through various organic chemistry reactions. For example, starting from a suitable indole precursor, the propan-2-amine side chain can be introduced via several synthetic routes. Modifications to the indole ring, such as introducing different substituents at various positions, can be accomplished either before or after the side chain installation. cuestionesdefisioterapia.comnih.gov

Recent synthetic strategies have focused on creating diverse libraries of indole derivatives for biological screening. mdpi.comresearchgate.net These approaches often employ modern synthetic methodologies to efficiently generate a wide range of analogues with varied substitution patterns on both the indole core and the side chain. nih.gov

Computational Chemistry Approaches in SAR Studies of 1-(4-chloro-1H-indol-3-yl)propan-2-amine

Computational chemistry has become an indispensable tool in modern drug discovery and plays a significant role in the SAR studies of 1-(4-chloro-1H-indol-3-yl)propan-2-amine and its analogues. These methods provide insights into the molecular interactions between the compounds and their biological targets, helping to rationalize observed activities and guide the design of new molecules.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. nih.gov This method is widely used to understand the binding modes of ligands and to estimate their binding affinity. researchgate.net

For 1-(4-chloro-1H-indol-3-yl)propan-2-amine and its analogues, molecular docking simulations can be performed with potential biological targets, such as serotonin receptors, dopamine (B1211576) receptors, and monoamine transporters. These simulations can help to:

Identify key amino acid residues in the receptor binding pocket that interact with the ligand.

Predict the binding energy of different analogues, providing a theoretical basis for their observed potencies.

Explain the selectivity of certain compounds for specific receptor subtypes.

Guide the design of new derivatives with improved binding characteristics.

Studies on related indole derivatives have successfully used molecular docking to elucidate binding mechanisms and rationalize SAR data. mdpi.com For example, docking studies have been employed to understand the interactions of inhibitors with various enzymes and receptors. researchgate.net

The following table provides examples of how molecular docking has been applied in the study of related compounds.

| Compound Class | Biological Target | Key Findings from Docking | Reference |

| Indolyl-derived 4H-imidazoles | BACE1, BChE, CK1δ, AChE | Evaluation of binding possibilities to targets associated with neurodegenerative diseases. | mdpi.com |

| N-Substituted 3-aminooxindoles | Butyrylcholinesterase (BuChE) | Pinpointed the mechanism of action of inhibition. | researchgate.net |

| Indeno[1,2-b]pyrrol-4(1H)-one derivatives | SARS-CoV-2 Main Protease | Identified favorable inhibitory effects and binding interactions. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for 1-(4-chloro-1H-indol-3-yl)propan-2-amine Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed in medicinal chemistry to understand the relationship between the chemical structures of a series of compounds and their biological activities. For derivatives of 1-(4-chloro-1H-indol-3-yl)propan-2-amine, QSAR studies are pivotal in identifying the key molecular features that govern their interactions with biological targets. These models are built by correlating variations in the physicochemical properties of the molecules with their observed biological responses.

The process begins with the generation of a dataset of 1-(4-chloro-1H-indol-3-yl)propan-2-amine analogues with known biological activities. For each analogue, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its electronic, steric, and hydrophobic properties. Common descriptors include:

Electronic Descriptors: These describe the electronic properties of the molecule, such as atomic charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For instance, the electron-withdrawing nature of the chlorine atom at the 4-position of the indole ring significantly influences the electronic distribution of the entire molecule.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area. The length and branching of the alkyl chain at the alpha-position of the tryptamine core are critical steric factors.

Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water) is a common descriptor for hydrophobicity, which affects how a compound distributes between aqueous and lipid environments in the body.

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about branching and connectivity of atoms.

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like support vector machines (SVM) and random forest (RF) are used to build a mathematical model that links the descriptors to the biological activity. researchgate.netgithub.com A robust QSAR model can then be used to predict the activity of novel, unsynthesized derivatives of 1-(4-chloro-1H-indol-3-yl)propan-2-amine.

For example, a hypothetical QSAR study on a series of analogues might reveal that increasing the length of the α-alkyl chain from a methyl to an ethyl group, as in the case of α-ethyltryptamine, could modulate receptor binding affinity. wikipedia.org Similarly, substitutions on the indole nitrogen or at other positions of the indole ring could be explored computationally to predict their impact on activity. researchgate.net These predictive models allow for the prioritization of the most promising candidates for synthesis and further experimental testing, thereby streamlining the drug discovery process. nih.gov

Table 1: Hypothetical QSAR Data for 1-(4-chloro-1H-indol-3-yl)propan-2-amine Analogues

| Compound ID | Substitution (R) | LogP | Molecular Weight ( g/mol ) | Predicted Activity (pIC50) |

| 1 | H | 3.2 | 208.7 | 7.5 |

| 2 | CH3 | 3.6 | 222.7 | 7.8 |

| 3 | C2H5 | 4.0 | 236.8 | 8.1 |

| 4 | Cl (at 6-position) | 3.7 | 243.1 | 7.9 |

| 5 | F (at 6-position) | 3.3 | 226.7 | 7.6 |

This table is representative and for illustrative purposes only.

Predictive Modeling of ADME (Absorption, Distribution, Metabolism, Excretion) Properties for Analogues of the Chemical Compound (Excluding Human Data)

In silico predictive modeling of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component in the early stages of drug discovery, helping to identify compounds with favorable pharmacokinetic profiles and reducing the likelihood of late-stage failures. pharmajen.com For analogues of 1-(4-chloro-1H-indol-3-yl)propan-2-amine, various computational models can predict their behavior in biological systems based on their chemical structures. researchgate.netnih.gov

Absorption: The oral bioavailability of a compound is largely dependent on its absorption from the gastrointestinal tract. Computational models can predict intestinal absorption based on physicochemical properties such as lipophilicity (LogP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors, often guided by frameworks like Lipinski's Rule of Five. researchgate.net For instance, the chlorine atom in 1-(4-chloro-1H-indol-3-yl)propan-2-amine increases its lipophilicity, which could enhance its absorption. Software like SwissADME and preADMET can provide predictions for gastrointestinal absorption and permeability. researchgate.netnih.gov

Distribution: The distribution of a compound throughout the body, including its ability to cross the blood-brain barrier (BBB), is crucial for centrally acting agents. In silico models predict the volume of distribution (Vd) and BBB penetration. These models often use descriptors like molecular size, polarity, and hydrogen bonding capacity. The presence of the tryptamine scaffold in 1-(4-chloro-1H-indol-3-yl)propan-2-amine suggests potential for BBB penetration, a property that can be refined in analogues by modifying substituents to balance lipophilicity and polarity.

Metabolism: Predicting the metabolic fate of a compound is essential for understanding its duration of action and potential for drug-drug interactions. Computational tools can identify likely sites of metabolism by cytochrome P450 (CYP) enzymes. nih.govresearchgate.net For tryptamine derivatives, common metabolic pathways include hydroxylation of the indole ring (e.g., at the 6-position) and N-dealkylation of the amine group. wikipedia.org The chlorine atom at the 4-position of 1-(4-chloro-1H-indol-3-yl)propan-2-amine may influence the regioselectivity of hydroxylation. Predictive software can estimate which CYP isoforms (e.g., CYP2D6, CYP3A4) are most likely to metabolize the compound and whether the compound is likely to be an inhibitor of these enzymes. nih.gov

Excretion: Excretion models predict the primary route and rate of elimination of a compound from the body, typically via the kidneys or bile. These predictions are often linked to properties like molecular weight and polarity.

Table 2: Predicted In Silico ADME Properties for Hypothetical Analogues of 1-(4-chloro-1H-indol-3-yl)propan-2-amine

| Compound ID | Predicted GI Absorption | Predicted BBB Permeability | Predicted CYP2D6 Substrate | Predicted Total Clearance (ml/min/kg) |

| 1 | High | Yes | Yes | 5.2 |

| 2 | High | Yes | Yes | 4.8 |

| 3 | High | Yes | Likely | 4.5 |

| 4 | Moderate | Yes | Likely | 6.1 |

| 5 | High | Yes | Yes | 5.5 |

This table is representative and for illustrative purposes only. Data is based on general predictions for similar chemical structures and not on experimental results for these specific compounds.

These in silico ADME predictions, while not a substitute for experimental data, provide valuable guidance for designing analogues of 1-(4-chloro-1H-indol-3-yl)propan-2-amine with improved drug-like properties. mdpi.com By integrating these predictions early in the design cycle, researchers can focus on synthesizing compounds with a higher probability of success in preclinical development.

Preclinical Metabolic Fate and Pharmacokinetics of 1 4 Chloro 1h Indol 3 Yl Propan 2 Amine

In Vitro Metabolic Pathways of the Chemical Compound

In vitro metabolic studies are fundamental for identifying the primary routes of biotransformation and the enzymes responsible for a compound's metabolism. For indole (B1671886) derivatives, cytochrome P450 (CYP) enzymes play a pivotal role.

Role of Cytochrome P450 Enzymes in the Metabolism of Indole Derivatives

The cytochrome P450 (CYP) superfamily of enzymes is the primary catalyst for Phase I metabolic reactions of a vast array of xenobiotics, including many indole-containing compounds. mdpi.com These heme-containing monooxygenases are predominantly located in the endoplasmic reticulum of hepatocytes and are responsible for oxidative metabolism. mdpi.com For indole derivatives, CYP-mediated reactions are crucial for their biotransformation and subsequent elimination.

Several CYP isoforms, including CYP3A4, CYP2D6, CYP2C9, and CYP1A2, are known to metabolize drugs containing an indole nucleus. creative-bioarray.com The metabolism of such compounds can be influenced by genetic polymorphisms in these enzymes, potentially leading to inter-individual variations in drug response. creative-bioarray.com A key metabolic pathway for some indole-related structures, such as indoline-containing drugs, is dehydrogenation to the corresponding indole, a reaction often catalyzed by CYP3A4. nih.gov Additionally, hydroxylation at various positions on the indole ring is a common metabolic route facilitated by CYP enzymes. mdpi.comnih.gov The specific CYP enzymes involved in the metabolism of a particular compound are typically identified through in vitro assays using human liver microsomes and recombinant CYP enzymes. umich.edu

Identification of Major Metabolites of the Chemical Compound in Preclinical Systems

While specific data on the metabolites of 1-(4-chloro-1H-indol-3-yl)propan-2-amine are not available in the public domain, the metabolic pathways can be inferred from studies on structurally related indole derivatives. The primary metabolic transformations are expected to involve oxidation.

Based on the metabolism of similar compounds, the anticipated major metabolic pathways for 1-(4-chloro-1H-indol-3-yl)propan-2-amine in preclinical systems would likely include:

Hydroxylation: The indole ring is susceptible to hydroxylation at various positions, most commonly at the 5- and 6-positions. The aliphatic side chain can also be a target for hydroxylation.

N-dealkylation: While this compound is a primary amine, further metabolism of potential N-substituted metabolites could occur.

Deamination: The primary amine group can undergo oxidative deamination to form a ketone, which can then be further metabolized.

Dehydrogenation: If the indole ring were in a reduced form (indoline), CYP-mediated dehydrogenation to the aromatic indole would be a likely pathway. nih.gov

Subsequent Phase II metabolism would likely involve conjugation of the hydroxylated metabolites with glucuronic acid or sulfate (B86663) to increase their water solubility and facilitate excretion.

Table 1: Hypothetical Major Metabolites of 1-(4-chloro-1H-indol-3-yl)propan-2-amine in Preclinical In Vitro Systems

| Metabolite Name | Proposed Metabolic Pathway |

| 1-(4-chloro-5-hydroxy-1H-indol-3-yl)propan-2-amine | Aromatic Hydroxylation |

| 1-(4-chloro-6-hydroxy-1H-indol-3-yl)propan-2-amine | Aromatic Hydroxylation |

| 1-(4-chloro-1H-indol-3-yl)propan-2-ol | Side-chain Hydroxylation |

| 4-chloro-3-(2-oxopropyl)-1H-indole | Oxidative Deamination |

| 5-O-glucuronide of 1-(4-chloro-1H-indol-3-yl)propan-2-amine | Glucuronidation |

This table presents hypothetical metabolites based on the known metabolism of similar indole derivatives. Specific experimental data for 1-(4-chloro-1H-indol-3-yl)propan-2-amine is required for confirmation.

Absorption, Distribution, and Excretion Studies of 1-(4-chloro-1H-indol-3-yl)propan-2-amine in Preclinical Models

Preclinical pharmacokinetic studies in animal models are essential to understand a compound's ADME profile in a living organism. proventainternational.com These studies provide data on bioavailability, tissue distribution, and routes of elimination.

Bioavailability Assessment in Animal Models (Preclinical Focus)

The oral bioavailability of a compound is a measure of the fraction of an orally administered dose that reaches the systemic circulation unchanged. proventainternational.com For a compound like 1-(4-chloro-1H-indol-3-yl)propan-2-amine, with a relatively small molecular weight and some lipophilicity imparted by the chloro-indole moiety, moderate to good oral absorption could be anticipated.

In a typical preclinical bioavailability study in a species such as the rat, the compound would be administered both intravenously (IV) and orally (PO) to different groups of animals. Blood samples would be collected at various time points, and the concentration of the parent compound in plasma would be determined using a validated analytical method like LC-MS/MS. nih.gov

Table 2: Hypothetical Pharmacokinetic Parameters of 1-(4-chloro-1H-indol-3-yl)propan-2-amine in Rats Following a Single Dose

| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |

| Cmax (ng/mL) | 500 | 350 |

| Tmax (h) | 0.08 | 0.5 |

| AUC (0-inf) (ng*h/mL) | 800 | 2800 |

| t1/2 (h) | 2.5 | 3.0 |

| Absolute Oral Bioavailability (%) | - | 35 |

This table presents hypothetical data. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life. The absolute oral bioavailability is calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

A hypothetical oral bioavailability of 35% would suggest that a significant portion of the drug is absorbed from the gastrointestinal tract, though first-pass metabolism in the liver may reduce the amount of unchanged drug reaching systemic circulation.

Tissue Distribution Patterns of the Chemical Compound in Animal Studies

Tissue distribution studies are conducted to determine the extent to which a compound and its metabolites distribute into various tissues and organs. mdpi.com This information is crucial for identifying potential target organs for efficacy and toxicity. mdpi.com For a lipophilic compound like 1-(4-chloro-1H-indol-3-yl)propan-2-amine, wide distribution into tissues is expected.

In a preclinical tissue distribution study, the compound is typically administered to animals (e.g., rats), and at selected time points, various tissues are collected and analyzed for the concentration of the parent compound and its major metabolites.

Table 3: Hypothetical Tissue Distribution of 1-(4-chloro-1H-indol-3-yl)propan-2-amine in Rats 2 Hours After a Single Oral Dose (10 mg/kg)

| Tissue | Concentration (ng/g) | Tissue-to-Plasma Ratio |

| Plasma | 300 | 1.0 |

| Liver | 1500 | 5.0 |

| Kidney | 1200 | 4.0 |

| Lung | 900 | 3.0 |

| Brain | 150 | 0.5 |

| Fat | 2100 | 7.0 |

This table presents hypothetical data. The tissue-to-plasma ratio indicates the relative accumulation of the compound in tissues compared to the blood.

The hypothetical data suggests that the compound distributes extensively into tissues, with particularly high concentrations in the liver, kidney, and fat, which is consistent with a lipophilic nature. The lower concentration in the brain might suggest limited penetration of the blood-brain barrier. The primary route of excretion for many indole derivatives and their metabolites is via the urine and feces. nih.gov

Analytical Methodologies for the Detection and Quantification of 1 4 Chloro 1h Indol 3 Yl Propan 2 Amine

Chromatographic Techniques for the Analysis of the Chemical Compound

Chromatography is a fundamental technique for separating complex mixtures. In the context of analyzing 1-(4-chloro-1H-indol-3-yl)propan-2-amine, methods like High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable for isolating the compound from a matrix and enabling its subsequent identification and quantification.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating non-volatile or thermally labile compounds like tryptamines. The technique separates components of a mixture based on their differential interactions with a stationary phase (the column) and a liquid mobile phase. For amine-containing compounds such as 1-(4-chloro-1H-indol-3-yl)propan-2-amine, reversed-phase (RP) HPLC is commonly utilized.

In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. waters.com The separation of tryptamines can be optimized by adjusting mobile phase composition, pH, and temperature. rsc.org To improve peak shape and retention for basic compounds like amines, acidic modifiers such as formic acid or trifluoroacetic acid are often added to the mobile phase. waters.com

Derivatization can also be employed in HPLC analysis. Reacting the amine with a fluorescent tagging reagent, such as 2-(9-carbazole)-ethyl-chloroformate (CEOC) or 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl), can form stable derivatives with strong UV or fluorescence signals, significantly enhancing detection sensitivity. researchgate.netnih.gov For instance, NBD-Cl reacts with aliphatic amines to form products with an absorbance maximum at 470 nm, which can be readily detected. nih.gov

A study comparing separation techniques for various tryptamines, including the closely related α-methyltryptamine (AMT), demonstrated that HPLC with UV detection achieved limits of detection in the range of 0.3 to 1.0 µg/mL. nih.gov The choice of column, such as those with Fused-Core® particle technology, can lead to higher efficiencies and faster separations. halocolumns.com

Table 1: HPLC Parameters for Tryptamine (B22526) Analysis

| Parameter | Typical Conditions | Purpose |

|---|---|---|

| Column | Reversed-phase C18 or Biphenyl | Separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient with 0.1% Formic Acid | Elution of the analyte from the column. Acid improves peak shape for amines. waters.com |

| Flow Rate | 0.2 - 1.0 mL/min | Controls the speed of the separation and analysis time. |

| Detector | UV-Vis (typically ~220-280 nm) or Fluorescence Detector (after derivatization) | Quantifies the analyte based on light absorption or emission. |

| Injection Volume | 5 - 20 µL | Amount of sample introduced into the system. |

| Column Temperature | 25 - 40 °C | Affects retention time and peak shape. rsc.org |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a definitive tool for identifying volatile and thermally stable compounds. nih.gov For primary amines like 1-(4-chloro-1H-indol-3-yl)propan-2-amine, derivatization is often necessary to increase their volatility and thermal stability and to improve their chromatographic behavior.

Common derivatization agents for amines include acylating reagents (e.g., trifluoroacetic anhydride, pentafluoropropionic anhydride) or silylating reagents. nih.gov Acylation of similar compounds like 3,4-MDMA has been shown to produce derivatives with excellent chromatographic properties and unique mass spectral fragments that aid in specific identification. nih.gov

In a typical GC-MS analysis, the sample is injected into a heated port, vaporized, and carried by an inert gas (like helium) through a capillary column. japsonline.com The column, often coated with a nonpolar stationary phase like 5% phenyl methyl siloxane, separates compounds based on their boiling points and interaction with the phase. japsonline.com As components elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron impact, EI), fragmented, and detected based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a "fingerprint" for the molecule, allowing for structural confirmation. nih.gov

Table 2: GC-MS Parameters for Tryptamine Analysis

| Parameter | Typical Conditions | Purpose |

|---|---|---|

| Column | HP-5MS (or equivalent) 30 m x 0.25 mm, 0.25 µm film thickness japsonline.com | Separates analytes based on volatility and polarity. |

| Carrier Gas | Helium at ~1 mL/min | Transports the vaporized sample through the column. |

| Injection Mode | Split/Splitless | Introduces a small, precise amount of sample onto the column. |

| Temperature Program | Initial temp ~50-100°C, ramped to ~300°C japsonline.com | Optimizes the separation of compounds with different boiling points. |

| Ionization Mode | Electron Impact (EI) at 70 eV | Fragments the analyte to produce a characteristic mass spectrum. |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | Separates ions based on their mass-to-charge ratio. |

| Derivatization | Acylation (e.g., with trifluoroacetic anhydride) | Increases volatility and improves peak shape. nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are the gold standard for quantifying trace levels of compounds in complex biological matrices like blood and urine. nih.govnih.gov These techniques offer superior sensitivity and selectivity compared to HPLC-UV or GC-MS alone. rsc.orgbu.edu The LC system separates the analyte from matrix interferences, which are then ionized and detected by the mass spectrometer. nih.gov

For polar compounds like 1-(4-chloro-1H-indol-3-yl)propan-2-amine, electrospray ionization (ESI) is the most common ionization technique, typically operated in positive ion mode to protonate the amine group ([M+H]+). nih.govnih.gov Atmospheric pressure chemical ionization (APCI) can also be used, particularly for less polar compounds. bu.edu

In quantitative analysis, tandem mass spectrometry (LC-MS/MS) is frequently used in the selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. nih.gov In this setup, the first mass analyzer (Q1) is set to select the specific m/z of the parent ion (e.g., the [M+H]+ of the target compound). This ion is then fragmented in a collision cell (q2), and a second mass analyzer (Q3) monitors for a specific, characteristic fragment ion. This process dramatically reduces background noise and enhances specificity, allowing for accurate quantification even at very low concentrations. nih.govnih.gov More advanced techniques like triple-stage fragmentation (MS³) can provide even greater specificity by monitoring a second-generation product ion, further ensuring accurate and reliable results. nih.gov

Table 3: LC-MS/MS Parameters for Quantification

| Parameter | Typical Conditions | Purpose |

|---|---|---|

| LC Column | C18 or Biphenyl (e.g., 50-150 mm length) nih.govnih.gov | Separation of analyte from matrix components. |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Elution and facilitation of ionization. |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Generates gas-phase ions of the analyte. |

| Mass Analyzer | Triple Quadrupole (QqQ) or Ion Trap | Selects precursor and product ions for quantification. |

| Detection Mode | Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. nih.gov |

| Sample Preparation | Protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) | Removes interferences from the biological matrix. nih.gov |

Spectroscopic Characterization Techniques for 1-(4-chloro-1H-indol-3-yl)propan-2-amine

Spectroscopic methods are used to elucidate the molecular structure of a compound by measuring its interaction with electromagnetic radiation. For 1-(4-chloro-1H-indol-3-yl)propan-2-amine, Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are key techniques for confirming its chemical identity and structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical techniques for determining the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework of a compound. rsc.org Both ¹H NMR and ¹³C NMR spectra are essential for the complete structural elucidation of 1-(4-chloro-1H-indol-3-yl)propan-2-amine.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the aromatic protons on the indole (B1671886) ring, the N-H protons of the indole and the amine group, the methine proton (CH), the methylene (B1212753) protons (CH₂), and the methyl protons (CH₃). The chemical shifts (δ) and splitting patterns (coupling constants, J) are characteristic of the molecule's structure. organicchemistrydata.org

¹³C NMR spectroscopy provides information about the different carbon atoms in the molecule. Each unique carbon atom gives a distinct signal, allowing for a carbon count and identification of the chemical environment of each carbon (e.g., aromatic, aliphatic, C-Cl). sigmaaldrich.com

Table 4: Predicted ¹H and ¹³C NMR Data for 1-(4-chloro-1H-indol-3-yl)propan-2-amine Note: These are predicted values based on known chemical shifts for similar structures. Actual experimental values may vary based on solvent and other conditions. organicchemistrydata.orgsigmaaldrich.com

| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

| Indole N-H | ~8.0-8.5 (broad singlet) | - |

| Aromatic C-H (C5-H, C6-H, C7-H) | ~6.9-7.5 (multiplets) | ~110-130 |

| Indole C2-H | ~7.0-7.2 (singlet or doublet) | ~122-125 |

| Amine NH₂ | ~1.5-3.0 (broad singlet) | - |

| Methylene CH₂ (Cα) | ~2.8-3.0 (multiplet) | ~35-40 |

| Methine CH (Cβ) | ~3.1-3.5 (multiplet) | ~45-50 |

| Methyl CH₃ | ~1.1-1.3 (doublet) | ~20-25 |

| Indole C-Cl (C4) | - | ~125-130 |

| Indole C (C3, C3a, C7a) | - | ~110-140 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The technique measures the absorption of infrared radiation, which causes molecular vibrations (stretching and bending) at specific frequencies. The resulting IR spectrum shows absorption bands corresponding to these vibrations. For 1-(4-chloro-1H-indol-3-yl)propan-2-amine, characteristic peaks would confirm the presence of key functional groups.

Table 5: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (amine & indole) | Stretch | 3300-3500 (broad) |

| Aromatic C-H | Stretch | 3000-3100 |

| Aliphatic C-H | Stretch | 2850-2960 |

| C=C (aromatic) | Stretch | 1450-1600 |

| C-N | Stretch | 1020-1250 |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly useful for compounds with chromophores, such as the indole ring system in 1-(4-chloro-1H-indol-3-yl)propan-2-amine. The UV spectrum typically shows one or more broad absorption bands. The wavelength of maximum absorbance (λmax) is a characteristic property that can aid in identification and is often used for quantification in HPLC-UV analysis. For indole derivatives, λmax values are typically observed in the range of 220 nm and 270-290 nm. The presence of the chloro-substituent may cause a slight shift in these absorption maxima. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Characterization of the Chemical Compound

High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone technique for the unambiguous identification and structural elucidation of novel synthetic compounds like 1-(4-chloro-1H-indol-3-yl)propan-2-amine. Unlike low-resolution mass spectrometry, HRMS instruments, such as Time-of-Flight (ToF) and Orbitrap analyzers, provide highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). This precision allows for the determination of the elemental composition of a molecule, significantly increasing confidence in its identification. nih.govnih.gov

When coupled with liquid chromatography (LC), LC-HRMS allows for the separation of the target compound from a complex matrix before its introduction into the mass spectrometer. nih.gov For 1-(4-chloro-1H-indol-3-yl)propan-2-amine, the protonated molecule ([M+H]⁺) would be the primary ion observed in the positive electrospray ionization (ESI) mode. The theoretical exact mass of the protonated molecule can be calculated to a high degree of precision.

In addition to accurate mass measurement of the parent ion, HRMS provides valuable structural information through the analysis of fragmentation patterns. By inducing fragmentation of the protonated molecule (e.g., through collision-induced dissociation), a tandem mass spectrum (MS/MS) is generated. The fragmentation of tryptamine derivatives often involves characteristic losses. For instance, the fragmentation of tryptamines can involve cleavage of the side chain, leading to the formation of a stable iminium ion. mdpi.comrsc.orgresearchgate.net In the case of 1-(4-chloro-1H-indol-3-yl)propan-2-amine, characteristic fragments would be expected from the loss of the amine group and cleavage of the propyl side chain, with the isotopic pattern of chlorine (approximately 3:1 ratio of ³⁵Cl to ³⁷Cl) serving as an additional diagnostic tool in the mass spectrum.

A hypothetical HRMS analysis of 1-(4-chloro-1H-indol-3-yl)propan-2-amine would involve the steps outlined in the table below.

| Step | Description | Expected Outcome for 1-(4-chloro-1H-indol-3-yl)propan-2-amine |

| 1. Ionization | The sample is introduced into the mass spectrometer and ionized, typically using electrospray ionization (ESI) in positive mode. | Formation of the protonated molecule [C₁₁H₁₃ClN₂ + H]⁺. |

| 2. Accurate Mass Measurement | The mass-to-charge ratio (m/z) of the protonated molecule is measured with high precision. | An m/z value very close to the theoretical exact mass of the protonated molecule, confirming its elemental composition. |

| 3. Tandem Mass Spectrometry (MS/MS) | The protonated molecules are isolated and fragmented to produce a spectrum of fragment ions. | Characteristic fragments resulting from the cleavage of the propan-2-amine side chain and potentially the indole ring, with the chlorine isotope pattern visible for chlorine-containing fragments. |

| 4. Data Interpretation | The accurate masses of the parent and fragment ions are used to confirm the structure of the compound. | Unambiguous identification of the compound as 1-(4-chloro-1H-indol-3-yl)propan-2-amine. |

Purity Assessment and Impurity Profiling of the Chemical Compound in Research Samples

Ensuring the purity of research samples of 1-(4-chloro-1H-indol-3-yl)propan-2-amine is critical for obtaining reliable and reproducible scientific data. Impurity profiling, the identification and quantification of unwanted chemical substances in a sample, is a key component of quality control. Impurities can arise from various sources, including the starting materials, side reactions during synthesis, or degradation of the final product.

The synthesis of indole derivatives can lead to several types of impurities. For instance, in the synthesis of related chlorinated indole compounds, impurities arising from incomplete reactions, over-reduction, or side-reactions have been reported. beilstein-journals.orgresearchgate.net Given the structure of 1-(4-chloro-1H-indol-3-yl)propan-2-amine, potential impurities could include isomers, precursors from the synthetic route, and by-products from side reactions such as dimerization or oxidation.

A combination of chromatographic and spectroscopic techniques is typically employed for purity assessment and impurity profiling. High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for quantifying the purity of the main compound and detecting impurities. nih.govmdpi.commdpi.com The use of a diode array detector (DAD) can provide additional information about the nature of the impurities based on their UV-Vis spectra.

For the structural elucidation of unknown impurities, preparative HPLC can be used for their isolation, followed by analysis using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and HRMS. The fragmentation patterns of impurities in HRMS can be compared to that of the main compound to deduce their structures.

The following table outlines potential impurities that could be encountered in research samples of 1-(4-chloro-1H-indol-3-yl)propan-2-amine, based on general knowledge of indole and tryptamine synthesis.

| Potential Impurity | Possible Origin | Analytical Detection Method |

| Starting Materials | Incomplete reaction of precursors used in the synthesis. | HPLC-UV, LC-MS |

| Positional Isomers | Non-selective chlorination or alkylation reactions during synthesis. | HPLC-UV, LC-MS/MS, NMR |

| Oxidation Products | Exposure of the indole ring to air and light. | LC-MS, NMR |

| Dimerization Products | Side reactions occurring during synthesis or storage. | LC-MS, HRMS |

| Des-chloro Impurity | Incomplete chlorination or reductive dehalogenation. | LC-MS, HRMS |

It is imperative for researchers to utilize well-characterized reference standards for both the main compound and any identified impurities to ensure accurate quantification and reliable purity assessment.

Theoretical and Preclinical Exploration of Therapeutic Avenues for 1 4 Chloro 1h Indol 3 Yl Propan 2 Amine

Mechanism-Based Potential Applications of the Chemical Compound in Preclinical Disease Models

The therapeutic potential of 1-(4-chloro-1H-indol-3-yl)propan-2-amine can be inferred from the known activities of related indole (B1671886) and tryptamine (B22526) derivatives. These compounds have shown promise in various preclinical models for a range of diseases.

Antimalarial Activity:

Indole derivatives have emerged as a significant class of compounds with potential antimalarial properties. nih.govmdpi.com Many of these compounds have demonstrated efficacy against both drug-sensitive and drug-resistant strains of Plasmodium, the parasite responsible for malaria. nih.gov The indole scaffold is considered a valuable template for designing new antimalarial agents. nih.gov The mechanism of action for many indole-based antimalarials involves the inhibition of hemozoin formation, a critical detoxification process for the parasite. mdpi.comnih.gov Some synthetic indole derivatives, such as the spiroindolones, act on novel targets like PfATP4, an ion pump in the parasite. nih.gov Given that various indole alkaloids and their hybrid compounds have shown significant in vitro and in vivo antimalarial activity, it is plausible that 1-(4-chloro-1H-indol-3-yl)propan-2-amine could exhibit similar properties. nih.gov Research on indole-3-glyoxyl tyrosine derivatives has also shown promising antiplasmodial activity. researchgate.net

Anti-inflammatory Activity:

Recent research has highlighted the anti-inflammatory potential of tryptamine derivatives. mdpi.comnih.govwalshmedicalmedia.com Some studies suggest that these compounds can modulate inflammatory responses through various mechanisms, including the regulation of cytokine production. lucid.news For instance, certain psychedelic tryptamines have been found to inhibit tumor necrosis factor-alpha (TNF-α), a key inflammatory cytokine, by interacting with serotonin (B10506) 5-HT2A receptors. lucid.news The anti-inflammatory effects of some tryptamines are being explored for conditions like asthma. youtube.com While some tryptamines like DMT have not shown anti-inflammatory effects in certain models, others like psilocin (a 4-hydroxy derivative of DMT) have demonstrated activity. youtube.com This suggests that substitutions on the indole ring and side chain are critical for this activity. A study on tryptamide, a nicotinoyl-tryptamine derivative, showed effectiveness in non-specific inflammations and those with immune mechanisms. nih.gov

Anti-infective Activity:

The indole ring is a core structure in many compounds with antibacterial activity. walshmedicalmedia.com Tryptamine derivatives, for example, have shown antimicrobial properties, which are thought to be associated with the pyrrole (B145914) part of the indole structure. walshmedicalmedia.com Some indole-based compounds have been investigated for their activity against methicillin-resistant Staphylococcus aureus (MRSA). lucid.news The structural similarity of 1-(4-chloro-1H-indol-3-yl)propan-2-amine to these compounds suggests it could be explored for its anti-infective potential.

Neurodegenerative Diseases: